molecular formula C7H6BrNO2S B068495 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene CAS No. 175205-19-3

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene

Cat. No.: B068495
CAS No.: 175205-19-3
M. Wt: 248.10 g/mol
InChI Key: DEFWRSIMNNRSKK-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene is a brominated thiophene derivative with a nitroalkene group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene is unique due to the presence of both a bromine atom and a nitroalkene group on a thiophene ring.

Properties

IUPAC Name

4-bromo-2-(2-nitroprop-1-enyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c1-5(9(10)11)2-7-3-6(8)4-12-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFWRSIMNNRSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CS1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369723
Record name 4-bromo-2-(2-nitroprop-1-enyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-19-3
Record name 4-bromo-2-(2-nitroprop-1-enyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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